2-(4-Amino-2-hexoxybenzoyl)oxyethyl-diethylazanium chloride
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Overview
Description
2-(4-Amino-2-hexoxybenzoyl)oxyethyl-diethylazanium chloride is a chemical compound with the molecular formula C17H29ClN2O3. It is known for its unique structure, which includes an amino group, a hexoxy group, and a diethylazanium moiety. This compound is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-hexoxybenzoyl)oxyethyl-diethylazanium chloride typically involves multiple steps. One common method includes the reaction of 4-amino-2-hexoxybenzoic acid with 2-chloroethyl diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-hexoxybenzoyl)oxyethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
2-(4-Amino-2-hexoxybenzoyl)oxyethyl-diethylazanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-hexoxybenzoyl)oxyethyl-diethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-2-methoxybenzoyl)oxyethyl-diethylazanium chloride
- 2-(4-Amino-2-ethoxybenzoyl)oxyethyl-diethylazanium chloride
- 2-(4-Amino-2-butoxybenzoyl)oxyethyl-diethylazanium chloride
Uniqueness
2-(4-Amino-2-hexoxybenzoyl)oxyethyl-diethylazanium chloride is unique due to its hexoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
100811-89-0 |
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Molecular Formula |
C19H33ClN2O3 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-hexoxybenzoate;hydrochloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-4-7-8-9-13-23-18-15-16(20)10-11-17(18)19(22)24-14-12-21(5-2)6-3;/h10-11,15H,4-9,12-14,20H2,1-3H3;1H |
InChI Key |
MJPVDTRGFRVSST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl |
Origin of Product |
United States |
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